molecular formula C17H23N3O B497370 N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide CAS No. 957502-51-1

N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide

Cat. No.: B497370
CAS No.: 957502-51-1
M. Wt: 285.4g/mol
InChI Key: RNVGPYDPTWYZCG-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide is an organic compound that belongs to the class of amides. This compound features a butanamide backbone substituted with a 4-methylphenyl group and a 3,4,5-trimethyl-1H-pyrazol-1-yl group. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated with a suitable alkyl halide to introduce the trimethyl groups.

    Amidation: The final step involves the reaction of the alkylated pyrazole with 4-methylphenylbutanoyl chloride in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the amide, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery programs, particularly for its potential to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-3-(1H-pyrazol-1-yl)butanamide: Lacks the trimethyl groups on the pyrazole ring, which may affect its reactivity and biological activity.

    N-(4-methylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Similar but with fewer methyl groups, potentially altering its chemical properties.

Uniqueness

N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide is unique due to the presence of three methyl groups on the pyrazole ring, which can influence its steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

Properties

IUPAC Name

N-(4-methylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-11-6-8-16(9-7-11)18-17(21)10-12(2)20-15(5)13(3)14(4)19-20/h6-9,12H,10H2,1-5H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVGPYDPTWYZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(C)N2C(=C(C(=N2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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